2-(4-nitrophenyl)-N'-(4-phenylcyclohexylidene)acetohydrazide
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Overview
Description
2-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)acetohydrazide is an organic compound that features a nitrophenyl group and a phenylcyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)acetohydrazide typically involves the reaction of 4-nitrobenzaldehyde with 4-phenylcyclohexanone in the presence of a hydrazine derivative. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)acetohydrazide is not well-documented. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may play a role in these interactions, potentially through hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)acetohydrazide analogs: Compounds with similar structures but different substituents on the phenyl or cyclohexylidene groups.
Hydrazide derivatives: Compounds with similar hydrazide functional groups but different aromatic or aliphatic substituents.
Uniqueness
2-(4-nitrophenyl)-N’-(4-phenylcyclohexylidene)acetohydrazide is unique due to the presence of both a nitrophenyl group and a phenylcyclohexylidene moiety, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(4-nitrophenyl)-N-[(4-phenylcyclohexylidene)amino]acetamide |
InChI |
InChI=1S/C20H21N3O3/c24-20(14-15-6-12-19(13-7-15)23(25)26)22-21-18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-7,12-13,17H,8-11,14H2,(H,22,24) |
InChI Key |
QNOQTZPSBRZDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])CCC1C3=CC=CC=C3 |
Origin of Product |
United States |
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